N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-({3,5-DIOXO-4-AZATETRACYCLO[5320(2),?0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the polycyclic core. This core can be synthesized through a Diels-Alder reaction between cycloheptatriene and maleic anhydride, followed by further functionalization to introduce the desired substituents. The final step involves the coupling of the polycyclic core with 3-(trifluoromethyl)phenylacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while reduction reactions could produce derivatives with altered electronic properties. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model system for studying reaction mechanisms and kinetics.
Biology: Its unique structure and functional groups make it a valuable tool for probing biological systems, including enzyme interactions and cellular processes.
Industry: Uses in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets. This can lead to changes in cellular signaling pathways, gene expression, or other biological processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-METHYLPHENYL]ACETAMIDE
- N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[4-CHLOROPHENYL]ACETAMIDE
Uniqueness
N-({3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}METHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool for various applications.
Properties
Molecular Formula |
C21H19F3N2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H19F3N2O3/c1-10(27)25(12-4-2-3-11(7-12)21(22,23)24)9-26-19(28)17-13-5-6-14(16-8-15(13)16)18(17)20(26)29/h2-7,13-18H,8-9H2,1H3 |
InChI Key |
AMEPTHAOWIUPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2C3C=CC(C2C1=O)C4C3C4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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